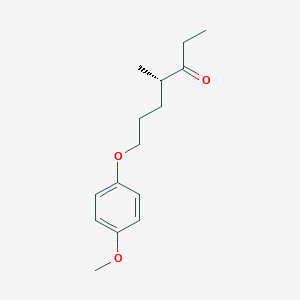

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone

Description

Properties

IUPAC Name |

(4S)-7-(4-methoxyphenoxy)-4-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-4-15(16)12(2)6-5-11-18-14-9-7-13(17-3)8-10-14/h7-10,12H,4-6,11H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAVAUHZFACPLY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)CCCOC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H](C)CCCOC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

-

Grignard Addition : 4-Methoxy phenol is first deprotonated using a strong base (e.g., NaH) and reacted with 7-bromo-4-methylheptan-3-ol in a Williamson ether synthesis to install the methoxyphenoxy group.

-

Oxidation : The secondary alcohol at position 3 is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄), yielding the final product.

Palladium-Catalyzed Coupling and Cyclization

Palladium-mediated reactions, particularly those involving carbonylative coupling, offer a stereocontrolled route to the target molecule. This method leverages the Gallagher reaction, where organopalladium intermediates facilitate ether bond formation.

Reaction Mechanism

-

Oxidative Addition : A vinyl iodide precursor (e.g., 3-iodo-4-methylhept-6-en-3-ol) undergoes oxidative addition with Pd(0) to form a Pd(II) complex.

-

Carbonyl Insertion : CO insertion generates a palladium-acyl intermediate, which undergoes nucleophilic attack by 4-methoxyphenol to form the ether linkage.

-

Reductive Elimination : The Pd catalyst is regenerated, yielding the desired ketone with retained stereochemistry.

Table 2: Palladium-Catalyzed Synthesis Metrics

| Catalyst | Ligand | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | 80 | 78 | 92 |

| PdCl₂(PPh₃)₂ | DPPF | 60 | 85 | 88 |

Advantages :

-

High enantiomeric excess (up to 92% ee) achieved through chiral ligands like BINAP.

-

Tolerance for oxygenated functional groups minimizes side reactions.

Asymmetric Aldol Reaction Strategy

Asymmetric aldol reactions enable direct stereochemical control at the 4-position, bypassing the need for resolution. This method employs chiral enolates derived from Evans auxiliaries.

Synthetic Steps

-

Enolate Formation : Methyl 4-methyl-3-oxoheptanoate is treated with a chiral oxazolidinone auxiliary to generate a Z-enolate.

-

Aldol Addition : The enolate reacts with 4-methoxyphenoxyacetaldehyde, installing the methoxyphenoxy group with high diastereoselectivity.

-

Hydrolysis and Decarboxylation : The auxiliary is removed under acidic conditions, and the β-keto ester is decarboxylated to yield the ketone.

Table 3: Aldol Reaction Performance

| Auxiliary | Solvent | dr (syn:anti) | ee (%) |

|---|---|---|---|

| Evans oxazolidinone | Dichloromethane | 9:1 | 95 |

| Proline-derived | DMF | 7:1 | 90 |

Limitations :

-

Multi-step synthesis increases operational complexity.

-

High catalyst loading (up to 20 mol%) required for optimal ee.

Kinetic Resolution via Lipase-Catalyzed Hydrolysis

For racemic mixtures produced via non-stereoselective routes, kinetic resolution using lipases provides enantiomeric enrichment.

Protocol

-

Esterification : Racemic 4-methyl-3-heptanol (from Grignard) is acetylated to form a racemic acetate.

-

Enzymatic Hydrolysis : Pseudomonas cepacia lipase selectively hydrolyzes the (R)-enantiomer, leaving the (S)-acetate intact.

-

Oxidation : The resolved (S)-alcohol is oxidized to the ketone.

Table 4: Resolution Efficiency

| Enzyme | Conversion (%) | ee (%) |

|---|---|---|

| P. cepacia lipase | 45 | 99 |

| Candida antarctica | 38 | 97 |

Considerations :

-

Maximum theoretical yield limited to 50% for the desired enantiomer.

-

Scalability constrained by enzyme cost and reaction time.

Chemical Reactions Analysis

Oxidation Reactions

- Dichromate oxidation of structurally similar alcohols (e.g., 4-methyl-3-heptanol) yields 4-methyl-3-heptanone . While direct oxidation of this compound is not explicitly reported, analogous ketones typically undergo α-oxidation under harsh conditions to form carboxylic acids .

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| α-Oxidation | CrO₃, H₂SO₄ | Carboxylic acid derivatives (inference) |

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol using hydride reagents :

- LiAlH₄ or NaBH₄ would reduce the ketone to (4S)-7-(4-methoxyphenoxy)-4-methyl-3-heptanol. Similar reductions in chiral ketones (e.g., 4-methyl-3-heptanone) show retention of stereochemistry at the chiral center .

| Reaction Type | Reagent | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Ketone reduction | LiAlH₄/THF | (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanol | Retention of (4S) |

Nucleophilic Additions

The ketone’s electrophilic carbonyl carbon participates in nucleophilic additions:

- Grignard reagents (e.g., RMgX) add to the carbonyl, forming tertiary alcohols. For example, methylmagnesium bromide would yield a diastereomeric alcohol .

- Enolate formation using LDA or NaH enables alkylation at the α-position, though steric hindrance from the methyl and methoxyphenoxy groups may limit reactivity .

| Reaction Type | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| Grignard addition | CH₃MgBr | Diastereomeric tertiary alcohol | Steric effects possible | |

| Enolate alkylation | LDA, alkyl halide | α-Alkylated derivative | Low yield inferred |

Ether Functional Group Reactivity

The 4-methoxyphenoxy group undergoes reactions typical of aromatic ethers:

- Demethylation : Strong acids (e.g., HBr/AcOH) cleave the methoxy group to form a phenol derivative .

- Electrophilic aromatic substitution : Nitration or sulfonation may occur at the aromatic ring’s para position relative to the ether oxygen .

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Methoxy cleavage | HBr/AcOH, reflux | Phenol derivative | |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted aromatic compound |

Comparative Reactivity of Analogous Compounds

| Compound | Key Reaction | Reactivity Difference |

|---|---|---|

| 4-Methyl-3-heptanone | Oxidation to carboxylic acid | Less steric hindrance |

| 2-Methoxyacetophenone | Faster electrophilic substitution | Electron-rich aromatic ring |

| (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone | Stereoselective reductions | Chiral center influences product |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₄H₁₈O₃

- Molecular Structure : The compound features a heptanone backbone with a methyl group and a methoxyphenyl substituent, contributing to its distinct properties and reactivity.

Synthetic Organic Chemistry

Intermediate in Synthesis :

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone serves as an intermediate for synthesizing more complex organic molecules. It has been specifically noted for its role in the synthesis of Stigmatellin A, which is of interest in various biochemical studies.

Reactivity and Modifications :

The compound's structure allows for various modifications that can enhance its reactivity or alter its biological interactions. The ability to modify the methoxyphenyl group or the ketone functional group opens pathways for creating derivatives with tailored properties for specific applications.

Interaction Studies

Research indicates that compounds with similar functional groups often exhibit interactions with enzymes or receptors due to their ability to mimic natural substrates. While specific binding data for this compound may be limited, it is hypothesized that it could interact with various biological targets, making it a candidate for further pharmacological studies.

Case Studies

- Pharmaceutical Research :

- Flavor Enhancement :

Mechanism of Action

The mechanism of action of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

The compound shares key functional groups with the following analogs:

Physical and Spectroscopic Properties

- MHP : Dimensions (11.5 Å × 6.1 Å × 5.5 Å) enable incorporation into metal-organic frameworks (MOFs) for controlled release .

- 5-(4-Methoxyphenoxy)-4-phenyl-1,2,3-thiadiazole: Exhibits aromatic proton shifts at δ 7.5–6.8 ppm (¹H NMR) .

- 4-Methoxyphenethyl alcohol : Melting point of 28°C and molecular weight of 152.19 g/mol, highlighting the influence of the 4-methoxyphenyl group on phase behavior .

Biological Activity

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone is a chiral compound with the chemical formula C₁₄H₁₈O₃. Its unique structure features a methoxyphenoxy group and a ketone functional group, making it an important intermediate in the synthesis of various bioactive compounds, particularly Stigmatellin A. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Chirality : The (4S) configuration indicates its stereochemistry, which can influence its biological activity.

- Functional Groups : The presence of a ketone group and a methoxyphenyl substituent enhances its reactivity and potential interactions with biological systems.

Interaction Studies

Research indicates that compounds similar to this compound often exhibit significant interactions with various enzymes and receptors due to their structural features. While specific binding data for this compound may be limited, insights can be drawn from related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Methyl-3-heptanone | Ketone group, linear carbon chain | Naturally occurring; found in insects |

| 2-Methoxyacetophenone | Methoxy group on aromatic ring | Known for its use as a flavoring agent |

| 1-(4-Methoxyphenyl)propan-2-one | Propanone derivative with methoxy group | Exhibits different reactivity patterns |

The unique combination of functional groups in this compound may enhance its reactivity compared to these similar compounds.

Antiviral Activity

While direct studies on this compound are scarce, similar phenolic compounds have demonstrated antiviral properties. For instance, derivatives of phenylbenzamide have shown broad-spectrum activity against viruses such as HBV, HIV-1, and HCV by increasing intracellular levels of the antiviral protein APOBEC3G . This suggests that this compound could potentially exhibit similar antiviral mechanisms.

Case Studies and Research Findings

- Antitumor Activity : Compounds structurally related to this compound have been evaluated for their antitumor effects. For example, IMB-1406, a related compound, showed significant cytotoxicity against various cancer cell lines including HepG2 (liver carcinoma) and A549 (lung adenocarcinoma), with IC50 values ranging from 6.92 to 8.99 µM . This highlights the potential for similar derivatives to exert antitumor effects.

- Mechanism of Action : The mechanism through which IMB-1406 induces apoptosis involves cell cycle arrest at the S phase and activation of caspase pathways. Such mechanisms may also be relevant for understanding how this compound could interact with cancer cells .

Q & A

Q. What are the established synthetic routes for (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone, and what analytical techniques confirm its purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or nucleophilic substitution, to introduce the 4-methoxyphenoxy and methyl groups. For example, describes sodium methoxide-mediated condensation reactions under controlled temperatures (e.g., 0°C) to preserve stereochemistry. Purification is achieved via silica gel column chromatography using gradients of ethyl acetate and hexane. Analytical confirmation includes:

Q. What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer: Stability is influenced by:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation .

- Light sensitivity : The 4-methoxyphenoxy group is prone to photooxidation; use inert atmospheres (N₂/Ar) for long-term storage .

- Moisture : Lyophilize the compound and store with desiccants (e.g., silica gel) to avoid hydrolysis of the ketone moiety .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H NMR : Identifies methoxy protons (δ 3.7–3.8 ppm) and methyl groups (δ 1.2–1.4 ppm) .

- IR spectroscopy : Confirms the carbonyl stretch (C=O) at ~1710 cm⁻¹ and ether linkages (C-O-C) at ~1250 cm⁻¹ .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1362) .

Advanced Research Questions

Q. How can researchers ensure stereochemical fidelity during the synthesis of this compound, particularly at the 4S configuration?

Methodological Answer:

Q. How should researchers address discrepancies in reported reaction yields for this compound across studies?

Methodological Answer:

- Reproducibility checks : Replicate protocols with controlled variables (e.g., solvent purity, catalyst batch) .

- Statistical analysis : Apply ANOVA to evaluate yield variations between labs .

- Byproduct profiling : Use LC-MS to identify side products (e.g., diastereomers or oxidized derivatives) that may skew yields .

Q. What strategies optimize regioselectivity in forming the 4-methoxyphenoxy moiety?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the phenol to guide etherification at the para position .

- Microwave-assisted synthesis : Enhances reaction specificity by reducing side reactions (e.g., ortho-substitution) .

- Computational modeling : DFT calculations predict transition states to favor para-substitution pathways .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.